N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline
CAS No.:
Cat. No.: VC16302209
Molecular Formula: C34H34N4O3S2
Molecular Weight: 610.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H34N4O3S2 |
|---|---|
| Molecular Weight | 610.8 g/mol |
| IUPAC Name | 4-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-N-(4-methoxyphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine |
| Standard InChI | InChI=1S/C34H34N4O3S2/c1-41-31-13-11-30(12-14-31)36-34-38(24-28-8-5-19-35-23-28)33(25-42-34)29-9-15-32(16-10-29)43(39,40)37-20-17-27(18-21-37)22-26-6-3-2-4-7-26/h2-16,19,23,25,27H,17-18,20-22,24H2,1H3 |
| Standard InChI Key | CTTRBFSBGLXHDZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)CC5=CC=CC=C5)CC6=CN=CC=C6 |
Introduction
N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a complex organic compound with a molecular formula of C34H34N4O3S2 and a molecular weight of approximately 610.8 g/mol . This compound features a thiazole ring, a benzylpiperidine moiety, and a pyridine group, contributing to its intricate molecular structure.
Synthesis and Reactions
The synthesis of such complex molecules typically involves multi-step reactions using various reagents and conditions. Common methods include:
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Condensation Reactions: Forming new bonds between molecules by eliminating small molecules like water or methanol.
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Sulfonation Reactions: Introducing sulfonyl groups into the molecule.
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Alkylation Reactions: Adding alkyl groups to the molecule.
While specific synthesis details for this compound are not readily available, similar compounds often require careful control of temperature, pH, and solvent choice to achieve the desired product.
Potential Biological Activities
Compounds with similar structures often exhibit significant biological activities, such as:
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Enzyme Inhibition: Interacting with enzymes to modulate their activity.
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Receptor Binding: Binding to specific receptors to influence cellular pathways.
Detailed studies on binding affinity and selectivity are crucial for understanding the therapeutic potential of such compounds.
Comparison with Similar Compounds
Other compounds featuring thiazole rings and benzylpiperidine moieties have been studied for their biological activities. For example:
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N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline: This compound includes a morpholine group instead of a pyridine group, potentially affecting its biological activity.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline | C34H34N4O3S2 | Pyridine group |
| N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline | C36H41N5O4S2 | Morpholine group |
Given the complexity and potential biological significance of N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline, further research is warranted to explore its therapeutic applications and understand its interactions with biological targets.
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